molecular formula C22H26ClFN2O3S B297431 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

Numéro de catalogue B297431
Poids moléculaire: 453 g/mol
Clé InChI: WNBMGKZRANWYDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in the regulation of ion and fluid transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mécanisme D'action

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide binds to a specific site on the CFTR protein and blocks the chloride channel function. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide stabilizes the closed state of the CFTR channel and prevents it from opening in response to cellular signals. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to be selective for CFTR over other chloride channels and does not affect other ion channels or transporters.
Biochemical and physiological effects:
2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues, which can have both beneficial and detrimental effects depending on the context. In the lungs, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can reduce excessive mucus production and improve airway hydration in CF patients, but it can also impair host defense against bacterial infections and increase the risk of lung inflammation. In the pancreas, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can inhibit abnormal secretion of bicarbonate and digestive enzymes, which are responsible for pancreatic insufficiency in CF patients. In the sweat glands, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can block the secretion of chloride and sodium ions, which are elevated in CF patients and can lead to dehydration and electrolyte imbalance.

Avantages Et Limitations Des Expériences En Laboratoire

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has several advantages as a research tool, including its high potency and selectivity for CFTR, its well-characterized mechanism of action, and its availability from commercial sources. However, there are also some limitations to its use. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can only inhibit CFTR-mediated chloride secretion and does not affect other functions of CFTR or other ion channels and transporters. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can have off-target effects on other proteins or signaling pathways, especially at high concentrations or prolonged exposure.

Orientations Futures

There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and target specific disease-causing mutations in CFTR. Another area of focus is the optimization of drug delivery systems that can effectively deliver CFTR inhibitors to the target tissues and cells, such as the lungs or pancreas. Additionally, there is ongoing research on the use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Overall, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and related compounds have the potential to improve the lives of CF patients and other individuals with CFTR-related disorders, and continued research in this area is essential for realizing this goal.

Méthodes De Synthèse

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key step involved the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]benzoic acid, which was then converted to 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide by amidation with cycloheptylamine and acetylation with acetic anhydride. Several modifications of this synthesis have been reported in the literature, including the use of alternative starting materials and different reaction conditions.

Applications De Recherche Scientifique

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been widely used as a research tool to investigate the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride secretion in multiple cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has also been used to study the regulation of CFTR by other proteins and signaling pathways, as well as to screen for potential CFTR modulators. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been used in animal models of CF and other diseases to evaluate its therapeutic potential.

Propriétés

Formule moléculaire

C22H26ClFN2O3S

Poids moléculaire

453 g/mol

Nom IUPAC

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27)

Clé InChI

WNBMGKZRANWYDG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.